

Comparative In Vitro Activity Against ESBL-Producers

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Compound Focus: Tigecycline

Cat. No.: S545356

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The following table summarizes key experimental data on the activity of **tigecycline** and other antibiotics against ESBL-producing strains.

Antibiotic	Tested Isolates	Key Efficacy Metric (MIC90)	Resistance Notes	Citation
Tigecycline	460 GNb (incl. ESBL <i>E. coli</i> & <i>K. pneumoniae</i>)	MIC90 0.25 to 2 µg/mL (all susceptible)	Excellent activity against ESBL producers and MDR <i>Acinetobacter</i> spp.	[1]
Imipenem	460 GNb (incl. ESBL <i>E. coli</i> & <i>K. pneumoniae</i>)	MIC90 0.05 - 0.19 µg/mL	Very active against ESBL producers; high resistance (64.3%) in <i>Acinetobacter</i> spp.	[1]
Meropenem	460 GNb (incl. ESBL <i>E. coli</i> & <i>K. pneumoniae</i>)	MIC90 0.02 - 0.09 µg/mL	Very active against ESBL producers; high resistance (66.1%) in <i>Acinetobacter</i> spp.	[1]
Ciprofloxacin	ESBL-producing <i>E. coli</i> & <i>K. pneumoniae</i>	N/S	Resistance higher in ESBL-producing vs. non-ESBL strains	[1]

Antibiotic	Tested Isolates	Key Efficacy Metric (MIC90)	Resistance Notes	Citation
Gentamicin	ESBL-producing Enterobacteriaceae	N/S	Increasing resistance noted	[1]

> **Abbreviations:** **GNb:** Gram-negative bacteria; **MIC90:** Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms; **N/S:** Not Specified in the source material.

Experimental Protocols for Key Data

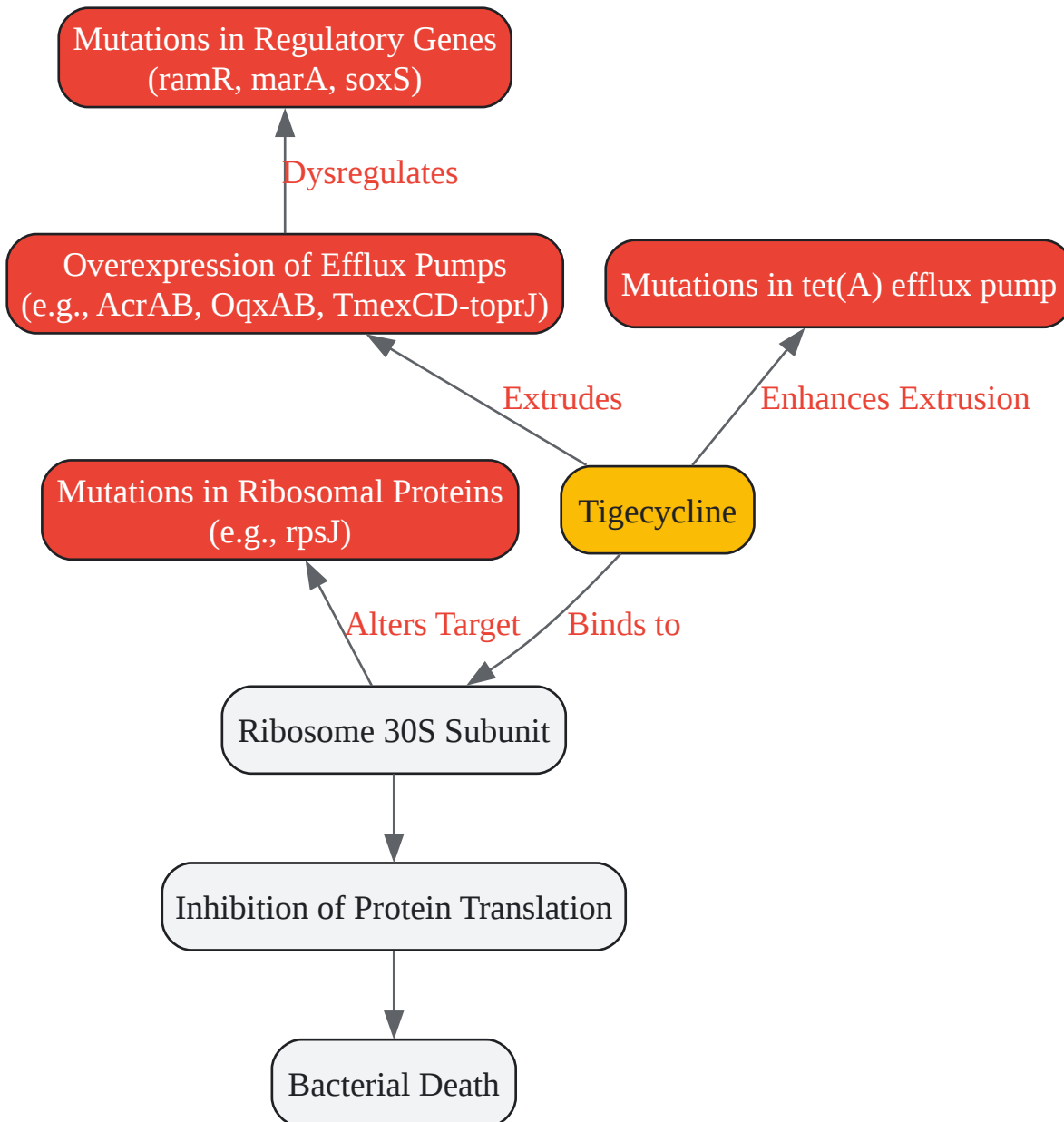
For researchers seeking to replicate or evaluate these findings, here are the methodologies from the cited studies.

- **Protocol from 2009 Comparative Study [1]**
 - **Bacterial Isolates:** 460 Gram-negative clinical isolates, including ESBL-producing *E. coli* and *K. pneumoniae*.
 - **Susceptibility Testing:** The **Etest** method was used on Mueller-Hinton agar.
 - **ESBL Confirmation:** ESBL production was phenotypically inferred using the ESBL Etest.
 - **MIC Interpretation:** MICs were read directly from the Etest strip after incubation.
- **Protocol from 2024 Synergy Study [2]**
 - **Bacterial Isolates:** 80 clinical *Enterobacter cloacae* strains.
 - **Synergy Testing:** The **E-test method** was used to evaluate the synergistic effect of **tigecycline** in combination with nine other antimicrobial agents.
 - **Methodology Detail:** Two E-test strips, each impregnated with a single antibiotic, were placed perpendicularly on an inoculated agar plate. After incubation, the Fractional Inhibitory Concentration (FIC) Index was calculated based on the intersection of the ellipses of inhibition. Synergy was defined as an FIC Index of ≤ 0.5 [2].

Mechanisms of Action and Emerging Resistance

Tigecycline's activity and the growing threat of resistance can be visualized through its mechanism and the bacterial counter-mechanisms.

Tigecycline's Mechanism and Bacterial Resistance Pathways



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The diagram illustrates that **tigecycline** exerts its effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation and leading to cell death [3]. However, bacteria deploy several key resistance strategies:

- **Efflux Pump Overexpression:** The most common mechanism in Gram-negative bacteria involves the overexpression of Resistance-Nodulation-Division (RND) efflux pumps (e.g., AcrAB, OqxAB,

TmexCD-toprJ), which actively expel **tigecycline** from the cell [3] [4].

- **Genetic Mutations:**

- Mutations in regulatory genes like *ramR* can lead to the constitutive overexpression of efflux pumps [4].
- Mutations in the *tet (A)* efflux pump gene can also decrease **tigecycline** susceptibility [3].
- Mutations in ribosomal protein S10, encoded by the *rpsJ* gene, can alter the drug target site [3].

Research Implications and Clinical Context

- **Combination Therapy is Promising:** Given the emergence of resistance, **tigecycline** is often investigated in combination with other agents. Studies show synergistic effects, particularly with **ceftazidime/avibactam, imipenem, and polymyxin B**, which can enhance its activity against MDR strains like *Enterobacter cloacae* [2].
- **A Sentinel for Resistance Surveillance:** The presence of carbapenem resistance (e.g., strains carrying *blaKPC* and *blaNDM*) is a significant risk factor for co-resistance to last-line antibiotics like **tigecycline**, underscoring the need for vigilant genomic surveillance [3].

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